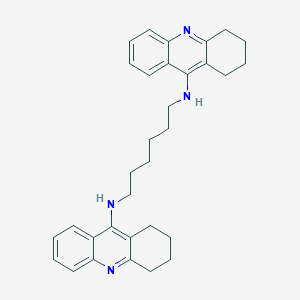
N,N'-di(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019555 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains 400 compounds with confirmed antimalarial activity. This compound has shown promising results in various studies, particularly in its ability to inhibit the development of malaria parasites.
Chemical Reactions Analysis
MMV019555 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups present in MMV019555 and the reagents used.
Scientific Research Applications
MMV019555 has several scientific research applications, particularly in the field of malaria research:
Antimalarial Activity: MMV019555 has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Transmission Blocking: The compound has also been identified as a transmission-blocking agent, meaning it can prevent the spread of malaria from infected individuals to mosquitoes, thereby reducing the transmission of the disease.
Drug Development: MMV019555 serves as a lead compound for the development of new antimalarial drugs.
Mechanism of Action
The mechanism of action of MMV019555 involves targeting specific pathways and molecular targets within the malaria parasite:
Inhibition of Hemoglobin Catabolism: MMV019555 disrupts the parasite’s ability to break down hemoglobin, a critical process for its survival and growth.
Mitochondrial Inhibition: The compound also affects the parasite’s mitochondrial function, leading to a loss of energy production and eventual death of the parasite.
Stage-Specific Activity: MMV019555 exhibits stage-specific activity, meaning it is particularly effective against certain stages of the parasite’s life cycle, such as the late trophozoite and gametocyte stages.
Comparison with Similar Compounds
MMV019555 can be compared with other compounds in the MMV Malaria Box and similar antimalarial agents:
MMV665830, MMV665878, and MMV665941: These compounds also exhibit transmission-blocking activity and have been tested in similar assays.
DSM265 and Atovaquone: These mitochondrial inhibitors share some similarities with MMV019555 in terms of their mode of action but differ in their specific targets and resistance profiles.
MMV019555 stands out due to its unique combination of hemoglobin catabolism inhibition and mitochondrial disruption, making it a promising candidate for further development as an antimalarial drug.
Properties
Molecular Formula |
C32H38N4 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36) |
InChI Key |
IYNUCVAQGDCTFO-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)

![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)
